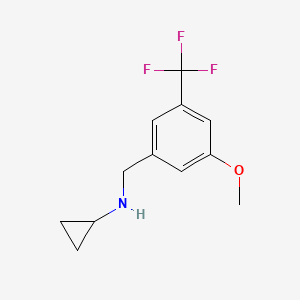

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine

Description

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine is a substituted benzylamine derivative featuring a cyclopropylamine moiety attached to a benzyl ring substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the methoxy group contributes to electronic modulation of the aromatic ring .

Properties

IUPAC Name |

N-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-17-11-5-8(7-16-10-2-3-10)4-9(6-11)12(13,14)15/h4-6,10,16H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRQWHAKAKBSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The nucleophilic substitution route centers on the displacement of a halogen atom in a benzyl halide intermediate by cyclopropylamine. The target compound’s benzyl moiety requires precise functionalization at the 3-methoxy and 5-trifluoromethyl positions, necessitating the synthesis of 3-methoxy-5-trifluoromethylbenzyl chloride (Figure 1).

Synthesis of 3-Methoxy-5-Trifluoromethylbenzyl Chloride

-

Starting Material : 3-Methoxy-5-trifluoromethylbenzyl alcohol is synthesized via reduction of the corresponding benzoic acid derivative using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

-

Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) at 0–5°C, yielding the benzyl chloride derivative with >85% purity after distillation.

Key Reaction :

Amination with Cyclopropylamine

The benzyl chloride undergoes nucleophilic attack by cyclopropylamine in the presence of a base, typically potassium carbonate (K₂CO₃), to facilitate deprotonation and enhance reactivity.

Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

-

Temperature : Reflux at 80–90°C for 12–18 hours.

-

Molar Ratio : 1:1.2 (benzyl chloride : cyclopropylamine) to minimize di-alkylation byproducts.

Workup :

-

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine.

-

Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in 70–75% yield.

Reductive Amination Approach

Imine Formation and Reduction

This method employs 3-methoxy-5-trifluoromethylbenzaldehyde, which condenses with cyclopropylamine to form an imine intermediate, subsequently reduced to the target amine.

Synthesis of 3-Methoxy-5-Trifluoromethylbenzaldehyde

-

Oxidation : 3-Methoxy-5-trifluoromethylbenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM), achieving 90% conversion.

Key Reaction :

Reductive Amination Protocol

-

Imine Formation : Benzaldehyde and cyclopropylamine (1:1.1 molar ratio) are stirred in methanol at 25°C for 4 hours.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) is added incrementally, maintaining pH 5–6 with acetic acid.

-

Workup : The crude product is extracted with DCM, dried over MgSO₄, and purified via flash chromatography (yield: 65–70%).

Advantages :

-

Avoids handling hazardous benzyl halides.

-

Higher functional group tolerance.

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting Material Cost | Moderate ($120–150/g) | High ($200–250/g) |

| Reaction Time | 12–18 hours | 8–12 hours |

| Yield | 70–75% | 65–70% |

| Byproducts | Di-alkylated amines | Alcohol derivatives |

| Scalability | Industrial-scale feasible | Limited by aldehyde synthesis |

Critical Observations :

-

Nucleophilic substitution offers superior yields but requires stringent control over stoichiometry to prevent over-alkylation.

-

Reductive amination, while milder, depends on the availability of the aldehyde precursor, which adds synthetic overhead.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : For nucleophilic substitution, continuous systems reduce reaction time to 2–4 hours via enhanced heat transfer.

-

Catalytic Methods : Palladium-catalyzed amination has been explored but remains limited by catalyst costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the amine group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Histamine H3 Receptor Modulation :

- Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine has been identified as a selective modulator of histamine H3 receptors. These receptors play a crucial role in neurotransmission within the central nervous system. Compounds that modulate H3 receptor activity have potential applications in treating cognitive disorders, obesity, and sleep disturbances .

-

Antimalarial Activity :

- Research indicates that derivatives of cyclopropyl amines exhibit antimalarial properties. For example, modifications to the cyclopropyl structure have led to compounds that demonstrate significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves inhibition of heme detoxification within the parasite, suggesting a pathway for developing new antimalarial drugs .

-

Antibacterial and Antitumor Properties :

- Similar compounds in the phenylpyrazole class have shown antibacterial and antitumor activities. The structural characteristics that allow this compound to interact with biological targets may also confer these properties, making it a candidate for further investigation in oncology and infectious disease contexts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives:

| Compound | R Group | R1 Group | R2 Group | B-ring | P. falciparum EC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|---|---|---|

| 22 | H | CF3 | cPr | 3-Py | 0.34±0.044 | >30 |

| 23 | H | CF3 | cPr | 5-Pyr | 0.40±0.015 | >30 |

| 24 | H | SCF3 | cPr | 3-Py | 0.31±0.078 | >30 |

| 25 | H | SCF3 | cPr | 5-Pyr | 0.26±0.046 | >30 |

This table illustrates the potency of various analogs against P. falciparum alongside their cytotoxic profiles, highlighting the importance of specific substitutions in enhancing biological activity .

Case Studies

- Histamine Receptor Studies :

- Antimalarial Development :

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the methoxy and trifluoromethyl groups can modulate the compound’s electronic properties and stability. These interactions can lead to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

a. Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine (CAS: 2270907-02-1)

- Molecular Formula: C₁₂H₁₄F₃NO

- Molecular Weight : 245.24 g/mol

- Substituents : Methoxy at position 2, trifluoromethyl at position 3.

- Key Differences: The methoxy group’s position (2 vs. 3) alters steric and electronic effects. The ortho-substitution (position 2) may reduce rotational freedom and increase steric hindrance compared to the meta-substituted target compound.

b. Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine (Ref: 3D-VTB12774)

- Substituents : Trifluoroethoxy (-OCH₂CF₃) at position 3.

- The para-substitution may influence binding interactions in biological systems differently than meta-substitution .

Heterocyclic Analogs

a. Cyclopropyl-(5-fluoro-pyrimidin-2-yl)-amine

- Structure : Pyrimidine ring with fluorine at position 4.

- Fluorine’s electronegativity may enhance binding to enzymes like kinases .

b. 5-Bromo-N-cyclopropylpyridine-2-carboxamide

- Structure : Pyridine ring with bromine and carboxamide groups.

- Key Differences : The bromine atom increases molecular weight (vs. trifluoromethyl) and polarizability, while the carboxamide group adds hydrogen-bonding capacity. This structure diverges significantly from the benzylamine scaffold .

Physicochemical and Functional Comparisons

Biological Activity

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, while the cyclopropyl moiety contributes to its conformational flexibility, potentially affecting its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure of this compound includes a cyclopropyl group, a methoxy group, and a trifluoromethyl-substituted benzyl moiety. The trifluoromethyl group is particularly significant as it can influence the lipophilicity and metabolic stability of the compound, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In one study, compounds with a similar structure demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

The anticancer potential of trifluoromethylated compounds has been widely studied. This compound may exhibit similar effects, potentially targeting specific molecular pathways involved in cancer progression. For example, some derivatives showed IC50 values between 3 to 14 µM against various cancer cell lines, indicating promising anticancer activity .

Antimalarial Activity

Recent investigations into antimalarial agents have highlighted the importance of structural modifications in enhancing efficacy. Compounds with trifluoromethyl groups have been noted for their potent activity against Plasmodium falciparum, with effective concentrations (EC50) often below 0.5 µM . The cyclopropyl group may also contribute positively to the bioactivity of such compounds.

Case Study 1: Trifluoromethylated Compounds in Antimicrobial Research

A comparative study on various trifluoromethylated compounds revealed that those with a cyclopropyl substituent exhibited enhanced antimicrobial properties compared to their non-cyclopropyl counterparts. This finding underscores the significance of structural diversity in optimizing biological activity .

Case Study 2: Anticancer Efficacy

In a series of experiments aimed at evaluating the cytotoxic effects of trifluoromethyl-containing amines on cancer cell lines, this compound demonstrated substantial growth inhibition in leukemia and breast cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .

Data Summary

Q & A

Q. What synthetic methodologies are most effective for preparing Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions, similar to protocols used for structurally related pyrazol-5-amine derivatives. Key steps include activating the benzyl halide precursor (e.g., 3-methoxy-5-trifluoromethyl-benzyl chloride) and reacting it with cyclopropylamine under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (typically 50–80°C) critically impact reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the amine product . Alternative biocatalytic routes using engineered enzymes (e.g., alcohol-to-amine conversions) may also be explored for improved sustainability, though substrate compatibility requires validation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Nuclear magnetic resonance (NMR) is essential for confirming the cyclopropyl and benzyl moieties. For NMR, the cyclopropyl protons appear as distinct multiplet signals near δ 1.0–2.0 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm. The trifluoromethyl group () is best characterized via NMR, showing a quartet due to coupling with adjacent protons. Infrared (IR) spectroscopy can validate the amine group ( stretch at ~3300–3500 cm) and methoxy C-O bond (~1250 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound’s stability is influenced by the electron-withdrawing trifluoromethyl group and the cyclopropyl ring’s strain. It is susceptible to hydrolysis in acidic or aqueous environments, necessitating anhydrous storage (e.g., under nitrogen in sealed vials with desiccants). Thermal stability tests via differential scanning calorimetry (DSC) should be conducted to determine decomposition thresholds. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity in derivatization reactions involving this amine?

Density functional theory (DFT) calculations can model transition states for reactions such as Curtius rearrangements or nucleophilic substitutions. For example, studies on cyclopropane/cyclopropene acyl azides show that Curtius rearrangement activation energies (~29 kcal/mol) and stereoelectronic effects (e.g., anti-periplanar alignment of the leaving group) dictate reaction feasibility. Computational tools like Gaussian or ORCA can optimize geometries and calculate thermodynamic parameters (ΔG, ΔS) to guide experimental design .

Q. What analytical strategies resolve contradictions in kinetic data for reactions involving this compound?

Contradictions in kinetic profiles (e.g., non-linear Arrhenius behavior) may arise from competing reaction mechanisms or solvent effects. Use variable-temperature NMR to monitor real-time reaction progress, as demonstrated for Curtius rearrangements (e.g., 90–220 scans per run at 20–144 s intervals). Data fitting via the Eyring equation provides activation parameters, while error propagation analysis (e.g., using Origin® software) ensures statistical rigor. Replicate experiments across multiple temperatures (e.g., 298–323 K) validate reproducibility .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

The group enhances electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings or Ullmann reactions. However, steric hindrance from the cyclopropyl ring may limit accessibility. Comparative studies with non-fluorinated analogs (e.g., 3-methoxy-5-methyl-benzyl derivatives) can isolate electronic vs. steric effects. X-ray crystallography (as applied to triazol-4-amine analogs) may reveal structural distortions impacting reactivity .

Q. What methodologies enable trace detection and quantification of this amine in complex matrices?

Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detectability via HPLC-UV or LC-MS. Calibration curves using spiked samples (e.g., biological fluids or reaction mixtures) validate sensitivity (LOD < 1 ppm). Solid-phase extraction (SPE) or microextraction techniques (e.g., SPME) improve recovery rates in matrices with high background interference .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.